

FT-IR spectrum of 2,4-dibromo-3-fluoroaniline

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Compound of Interest

Compound Name: 2,4-Dibromo-3-fluoroaniline

Cat. No.: B594797

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A comprehensive guide to the spectroscopic analysis of **2,4-dibromo-3-fluoroaniline**.

This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum of **2,4-dibromo-3-fluoroaniline** alongside other halogenated anilines. It is designed for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data from spectral databases.

Comparative Analysis of FT-IR Spectra

The precise structural elucidation of halogenated anilines is critical as their isomeric forms can exhibit varied chemical and biological activities. FT-IR spectroscopy is a powerful technique for identifying the functional groups and substitution patterns on the aromatic ring of these compounds.

While an experimental spectrum for **2,4-dibromo-3-fluoroaniline** is not readily available in public databases, its characteristic vibrational frequencies can be predicted based on the analysis of structurally similar compounds. The following table summarizes the key FT-IR vibrational frequencies for several related halogenated anilines. These comparisons allow for an informed estimation of the expected spectral features of **2,4-dibromo-3-fluoroaniline**.

Table 1: Comparison of Key FT-IR Vibrational Frequencies (cm^{-1}) of Halogenated Anilines

Vibrational Mode	2,4-dibromo-3-fluoroaniline	4-Bromo-3-fluoroaniline	3-Bromo-4-fluoroaniline	2,4,6-Tribromoaniline	2-bromo-6-chloro-4-fluoroaniline
	e	e	e		e
N-H Stretch (asymmetric/symmetric)	~3450 / ~3350	Data not available	Data not available	~3200-3300	3444 / 3365[1]
Aromatic C=C Stretch	~1610, ~1500	Data not available	Data not available	Data not available	1612, 1574, 1553, 1472, 1413, 1402[1]
C-N Stretch	~1300	Data not available	Data not available	Data not available	Data not available
C-F Stretch	~1250	Data not available	Data not available	N/A	Data not available
C-Br Stretch	~600-550	Data not available	Data not available	Data not available	562 / 552[1]
Aromatic C-H Bending (out-of-plane)	~850-800	Data not available	Data not available	Data not available	Data not available

Note: Specific peak positions for 4-bromo-3-fluoroaniline[2][3], 3-bromo-4-fluoroaniline[4][5], and 2,4,6-tribromoaniline[6][7][8] are available in their respective full spectra but are not detailed in the provided search results.

Alternative Analytical Techniques

For a comprehensive characterization of **2,4-dibromo-3-fluoroaniline**, a multi-technique approach is recommended. Besides FT-IR, other powerful analytical methods include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure by analyzing the chemical environment of hydrogen, carbon, and fluorine atoms.

- Mass Spectrometry (MS): Determines the molecular weight and provides structural clues through the analysis of fragmentation patterns.
- Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are essential for assessing the purity of the compound and for separating it from starting materials and byproducts.

Experimental Protocols

FT-IR Spectroscopy Protocol (KBr Pellet Method)

This method is suitable for solid halogenated aniline samples.

Materials:

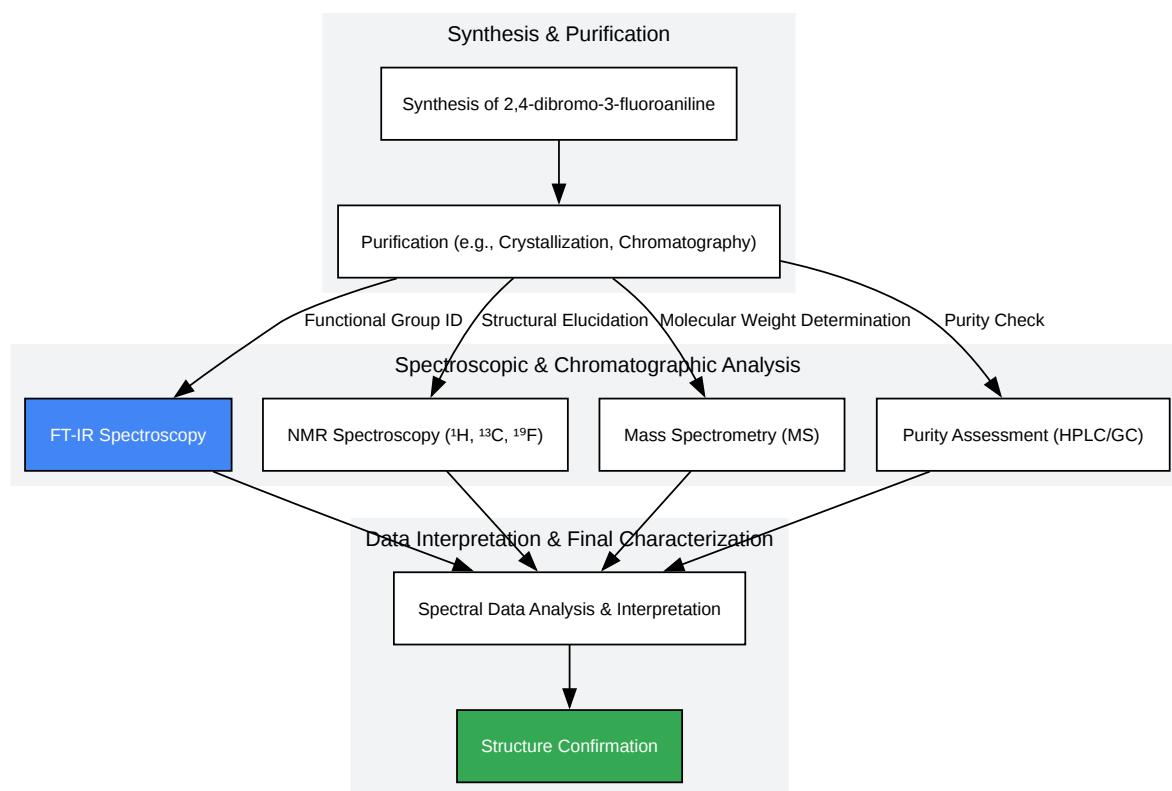
- **2,4-dibromo-3-fluoroaniline** sample
- Potassium bromide (KBr), IR grade
- Agate mortar and pestle
- Pellet press
- FT-IR spectrometer

Procedure:

- Sample Preparation: Dry the KBr thoroughly to remove any moisture. Grind 1-2 mg of the **2,4-dibromo-3-fluoroaniline** sample with approximately 200 mg of KBr in the agate mortar. The mixture should be a fine, homogeneous powder.
- Pellet Formation: Transfer the powder to the pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of a novel halogenated aniline such as **2,4-dibromo-3-fluoroaniline**.



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Caption: Workflow for the synthesis and characterization of **2,4-dibromo-3-fluoroaniline**.

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